molecular formula C8H11BrN2 B1452367 5-bromo-N-ethyl-3-methylpyridin-2-amine CAS No. 1220018-09-6

5-bromo-N-ethyl-3-methylpyridin-2-amine

Cat. No.: B1452367
CAS No.: 1220018-09-6
M. Wt: 215.09 g/mol
InChI Key: KMKLOKUMLVZENM-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-3-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines It features a bromine atom at the 5-position, a methyl group at the 3-position, and an ethylamine group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethyl-3-methylpyridin-2-amine typically involves the bromination of 3-methyl-2-pyridine followed by the introduction of the ethylamine group. One common method is as follows:

    Bromination: 3-Methyl-2-pyridine is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with ethylamine under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-ethyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of N-(5-substituted-3-methyl-2-pyridinyl)-N-ethylamine derivatives.

    Oxidation: Formation of N-(5-Bromo-3-carboxy-2-pyridinyl)-N-ethylamine.

    Reduction: Formation of N-(5-Bromo-3-methyl-2-piperidinyl)-N-ethylamine.

Scientific Research Applications

5-bromo-N-ethyl-3-methylpyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving pyridine-binding proteins or enzymes.

    Industrial Catalysis: It is explored as a ligand in catalytic systems for organic transformations.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ethylamine groups can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylamine
  • N-(5-Bromo-3-methyl-2-pyridinyl)-N-isopropylamine
  • N-(5-Bromo-3-methyl-2-pyridinyl)-N-phenylamine

Uniqueness

5-bromo-N-ethyl-3-methylpyridin-2-amine is unique due to the presence of the ethylamine group, which can impart different pharmacokinetic and pharmacodynamic properties compared to its analogs. The ethylamine group may enhance solubility, bioavailability, and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-bromo-N-ethyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-10-8-6(2)4-7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKLOKUMLVZENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279962
Record name 5-Bromo-N-ethyl-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-09-6
Record name 5-Bromo-N-ethyl-3-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-ethyl-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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